Capoamycin

Description

This compound has been reported in Streptomyces capoamus with data available.

from Streptomyces capoamus; structure given in first source

Structure

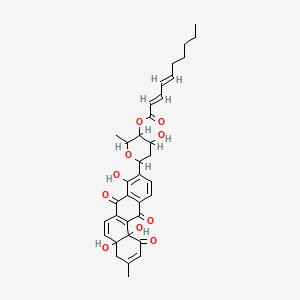

2D Structure

Properties

CAS No. |

97937-29-6 |

|---|---|

Molecular Formula |

C35H38O10 |

Molecular Weight |

618.7 g/mol |

IUPAC Name |

[6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate |

InChI |

InChI=1S/C35H38O10/c1-4-5-6-7-8-9-10-11-27(38)45-33-20(3)44-25(17-24(33)36)21-12-13-22-28(30(21)39)31(40)23-14-15-34(42)18-19(2)16-26(37)35(34,43)29(23)32(22)41/h8-16,20,24-25,33,36,39,42-43H,4-7,17-18H2,1-3H3/b9-8+,11-10+ |

InChI Key |

MCNOFFKXBMHLAD-BNFZFUHLSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C |

Canonical SMILES |

CCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Capoamycin; AC 54; AC54; AC-54 |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Capoamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the origins of Capoamycin, a bioactive compound with notable antimicrobial and antitumor properties. The document details its discovery, the producing microorganism, and provides insights into its biosynthesis, drawing from available research on this compound and structurally related compounds. All quantitative data is presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language are provided to illustrate workflows and biosynthetic pathways.

Discovery and Producing Organism

This compound was originally isolated from the culture broth of the soil bacterium Streptomyces capoamus[1][2]. The discovery of this compound is attributed to a 1964 study by Goncalves De Lima and his colleagues. This actinomycete, S. capoamus, is the primary known natural producer of this complex metabolite.

Subsequent research has led to the isolation of several other this compound-type antibiotics from different Streptomyces species. These include Dioxamycin from Streptomyces xantholiticus and Fradimycins A and B from the marine-derived Streptomyces fradiae[1][2]. The structural similarities between these compounds suggest a conserved biosynthetic machinery among these related actinomycetes.

Chemical Structure and Characterization

The core chemical structure of this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid[1][2]. The elucidation of this complex architecture was achieved through a combination of spectroscopic techniques.

Experimental Protocols:

-

Fermentation: Culturing of Streptomyces capoamus in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: Extraction of the culture broth and mycelium with organic solvents (e.g., ethyl acetate, acetone) to isolate the crude mixture of compounds.

-

Chromatographic Purification: A multi-step purification process to isolate this compound from the crude extract. This typically involves:

-

Column Chromatography: Initial separation of the crude extract using techniques like vacuum liquid chromatography (VLC) or flash chromatography over silica gel or other stationary phases.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography using reversed-phase HPLC (RP-HPLC) with a suitable solvent system (e.g., a gradient of acetonitrile in water).

-

-

Structure Elucidation: Determination of the chemical structure of the purified this compound using:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Below is a generalized workflow for the isolation and characterization of this compound.

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in Streptomyces capoamus has not been fully elucidated. However, based on the biosynthesis of structurally similar benz[a]anthraquinone antibiotics, a hypothetical pathway can be proposed. The core scaffold is likely synthesized by a type II polyketide synthase (PKS) system.

The biosynthesis is thought to proceed through the following key stages:

-

Polyketide Chain Assembly: A type II PKS iteratively condenses malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear polyketide chain.

-

Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by specific enzymes within the PKS cluster, to form the characteristic tetracyclic benz[a]anthraquinone core.

-

Tailoring Modifications: The core structure is further modified by tailoring enzymes, such as glycosyltransferases and acyltransferases. A glycosyltransferase attaches the deoxysugar moiety, and an acyltransferase appends the long-chain polyene acid.

The following diagram illustrates a hypothetical biosynthetic pathway for the this compound core.

Biological Activity

This compound has been reported to exhibit a range of biological activities, including inhibitory effects against Gram-positive bacteria, yeasts, and fungi. It has also shown the ability to induce the differentiation of mouse myeloid leukemia cells and prolong the survival of mice with Ehrich ascites carcinoma[1][2].

While comprehensive quantitative data for this compound is limited in the available literature, the biological activities of closely related this compound-type antibiotics provide valuable insights.

Table 1: Antimicrobial Activity of this compound-Type Antibiotics

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Fradimycin A | Staphylococcus aureus | 6.0 | [1] |

| Fradimycin B | Staphylococcus aureus | 2.0 | [1] |

| MK844-mF10 | Staphylococcus aureus | 4.0 | [1] |

Table 2: Antitumor Activity of this compound-Type Antibiotics

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Dioxamycin | Colon Cancer (HCT-15) | 1.23 | [1] |

| Dioxamycin | Glioma (U87 MG) | 6.46 | [1] |

| Fradimycin A | Colon Cancer (HCT-15) | 0.45 | [1] |

| Fradimycin A | Glioma (U87 MG) | 1.87 | [1] |

| Fradimycin B | Colon Cancer (HCT-15) | 0.13 | [1] |

| Fradimycin B | Glioma (U87 MG) | 0.52 | [1] |

| MK844-mF10 | Colon Cancer (HCT-15) | 0.28 | [1] |

| MK844-mF10 | Glioma (U87 MG) | 1.15 | [1] |

Conclusion

This compound, a structurally complex natural product from Streptomyces capoamus, represents a class of molecules with significant therapeutic potential. While the original detailed experimental protocols for its isolation require access to historical literature, modern analytical techniques provide a clear path for its characterization. The proposed biosynthetic pathway, based on related compounds, offers a framework for future genomic and metabolic engineering efforts to enhance production and generate novel analogs. The potent antimicrobial and antitumor activities of this compound-type antibiotics underscore the importance of continued research into this fascinating family of natural products. Further investigation into the specific biosynthetic gene cluster of this compound and a more comprehensive evaluation of its biological activity are warranted to fully exploit its therapeutic promise.

References

The Capoamycin-Producing Organism Streptomyces capoamus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces capoamus and its production of the antitumor antibiotic, capoamycin. The information presented herein is a synthesis of available scientific literature, intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development. While comprehensive data on this compound's biosynthesis and specific mechanism of action are limited in publicly accessible literature, this guide consolidates established knowledge on the producing organism and related compounds to provide a foundational understanding.

Introduction to Streptomyces capoamus

Streptomyces capoamus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. Isolated from soil, S. capoamus has been identified as the producer of several bioactive compounds, most notably this compound, as well as other anthracyclines such as ciclamycin.[1][2] The production of these compounds underscores the therapeutic potential of this microorganism.

This compound: Structure and Biological Activity

This compound is a polyketide-derived natural product with a molecular formula of C35H38O10.[3] Structurally, it is classified as a member of the hydroxyanthraquinone class of compounds.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C35H38O10 | PubChem |

| Molecular Weight | 618.7 g/mol | PubChem |

| IUPAC Name | [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate | PubChem |

This compound has demonstrated a range of biological activities, including inhibitory effects against Gram-positive bacteria, yeasts, and fungi.[4] Furthermore, it has been reported to induce the differentiation of mouse myeloid leukemia cells, suggesting its potential as an anticancer agent.[4]

Table 2: Reported Biological Activities of this compound

| Activity | Target Organism/Cell Line | Observed Effect | Source |

| Antibacterial | Gram-positive bacteria | Inhibition of growth | [4] |

| Antifungal | Yeasts and fungi | Inhibition of growth | [4] |

| Antitumor | Mouse myeloid leukemia cells | Induction of differentiation | [4] |

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in Streptomyces capoamus has not been fully elucidated in the available scientific literature. However, based on its anthracycline core structure and the general understanding of polyketide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. Anthracyclines are typically synthesized by type II polyketide synthases (PKS), which are large, multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to build the polyketide backbone. This backbone then undergoes a series of modifications, including cyclization, aromatization, glycosylation, and other tailoring reactions, to yield the final natural product.

The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[1][5][6][7][8]

References

- 1. Specialised metabolites regulating antibiotic biosynthesis in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C35H38O10 | CID 6438788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. specialised-metabolites-regulating-antibiotic-biosynthesis-in-streptomyces-spp - Ask this paper | Bohrium [bohrium.com]

- 6. Transcriptional regulators of secondary metabolite biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

The Chemical Architecture of Capoamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin, a polyketide-derived natural product, presents a complex and intriguing chemical structure. Isolated from Streptomyces capoamus, this antitumor antibiotic belongs to the isotetracenone family, characterized by a distinctive tetracyclic aromatic core. This technical guide provides an in-depth exploration of the chemical structure of this compound, including its core components, stereochemistry, and key chemical properties. The document summarizes available quantitative data, outlines experimental methodologies for its study, and visualizes relevant pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Chemical Structure and Nomenclature

This compound possesses a complex molecular architecture, the foundation of which is a tetracyclic benz[a]anthracene framework. This core is extensively functionalized with hydroxyl groups and a methyl substituent. A key feature is the glycosidic linkage to a deoxysugar moiety, which is further esterified with a long-chain polyene fatty acid.

The systematic IUPAC name for this compound is [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate. The molecule is also known by several synonyms, including Capomycin and Antibiotic AC 54[1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₃₅H₃₈O₁₀ | [1] |

| Molecular Weight | 618.7 g/mol | |

| CAS Number | 97937-29-6 | |

| PubChem CID | 6438788 |

Physicochemical and Spectroscopic Data

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a this compound-Type Antibiotic (Fradimycin A) in CD₃OD

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 189.2 | |

| 2 | 140.1 | |

| 3-CH₃ | 19.8 | 2.25 (s) |

| 4 | 120.5 | 7.68 (s) |

| 4a | 84.5 | |

| 5 | 134.1 | 7.85 (d, 7.8) |

| 6 | 127.2 | 7.75 (t, 7.8) |

| 6a | 135.2 | |

| 7 | 183.1 | |

| 8 | 162.1 | |

| 9 | 115.8 | |

| 10 | 138.2 | 7.95 (d, 7.8) |

| 11 | 119.2 | 7.52 (t, 7.8) |

| 12 | 190.8 | |

| 12a | 133.5 | |

| 12b | 84.1 | |

| 1' | 99.8 | 5.65 (d, 3.0) |

| 2' | 72.1 | 4.25 (m) |

| 3' | 78.2 | 5.15 (m) |

| 4' | 71.5 | 3.85 (m) |

| 5' | 70.1 | 3.65 (m) |

| 6'-CH₃ | 17.9 | 1.25 (d, 6.0) |

| 1'' | 168.1 | |

| 2'' | 122.1 | 5.95 (d, 15.0) |

| 3'' | 145.2 | 7.35 (dd, 15.0, 11.0) |

| 4'' | 131.1 | 6.25 (dd, 15.0, 11.0) |

| 5'' | 146.8 | 6.85 (m) |

| 6'' | 129.5 | 6.15 (m) |

| 7'' | 133.2 | 6.45 (m) |

| 8'' | 32.5 | 2.15 (q, 7.0) |

| 9'' | 22.8 | 1.45 (m) |

| 10'' | 14.2 | 0.95 (t, 7.0) |

Data adapted from a study on this compound-type antibiotics. Chemical shifts are reported in ppm.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is critical for confirming the molecular formula. For a related compound, Fradimycin A (C₃₉H₄₂O₁₅), the [M+H]⁺ ion was observed at m/z 751.2673, and the [M+Na]⁺ ion at m/z 773.2463.

Experimental Protocols

The isolation and characterization of this compound involve a series of detailed experimental procedures. The following is a generalized workflow based on established methods for isolating antibiotics from Streptomyces species.

Fermentation and Isolation

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic analyses:

-

UV-Visible Spectroscopy: To identify the characteristic chromophore of the isotetracenone class.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, carbonyls, and double bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HRESIMS or HR-FAB-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms and the relative stereochemistry of the molecule.

Putative Mechanism of Action and Signaling Pathways

This compound has demonstrated both antitumor and antibacterial activities. While the precise molecular targets and signaling pathways have not been fully elucidated, its structural similarity to other isotetracenone antibiotics suggests potential mechanisms of action. These compounds are known to interfere with cellular processes such as DNA replication, transcription, and cell cycle progression.

The antitumor effects of this compound-type antibiotics have been linked to the induction of apoptosis. A plausible, though hypothetical, signaling pathway leading to apoptosis is depicted below.

This proposed pathway suggests that this compound may induce oxidative stress, leading to DNA damage and mitochondrial dysfunction. These events can trigger the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax. The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, culminating in programmed cell death. Further research is required to validate these specific interactions.

Conclusion

This compound remains a molecule of significant interest due to its potent biological activities and complex chemical structure. This technical guide has provided a comprehensive overview of its chemical nature, drawing upon available data for this compound and its close analogs. The detailed structural information and outlined experimental approaches are intended to serve as a valuable resource for researchers engaged in the exploration of this and similar natural products for therapeutic applications. Future investigations into its precise mechanism of action will be crucial for unlocking its full potential in drug development.

References

Capoamycin (C₃₅H₃₈O₁₀): A Technical Guide to its Core Attributes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin is a naturally occurring antibiotic with the molecular formula C₃₅H₃₈O₁₀.[1][2] It belongs to the hydroxyanthraquinone class of compounds and is produced by the bacterium Streptomyces capoamus.[1] This technical guide provides an in-depth overview of the core scientific knowledge surrounding this compound, with a focus on its biological activities, putative biosynthetic pathway, and mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is a complex molecule with a molecular weight of 618.7 g/mol .[1] Its IUPAC name is [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate.[1] The structure of this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.

Biological Activity and Quantitative Data

This compound and its analogs, such as fradimycins, have demonstrated significant biological activity, including antimicrobial and antitumor properties. They have been shown to inhibit the growth of Gram-positive bacteria, as well as various cancer cell lines. The available quantitative data for this compound-type antibiotics is summarized in the table below.

| Compound | Biological Activity | Test Organism/Cell Line | Measurement | Value | Reference |

| Fradimycin A | Antimicrobial | Staphylococcus aureus | MIC | 2.0 - 6.0 µg/mL | [3] |

| Fradimycin B | Antimicrobial | Staphylococcus aureus | MIC | 2.0 - 6.0 µg/mL | [3] |

| Fradimycin A | Antitumor | Colon Cancer (HCT-15) | IC₅₀ | 0.13 - 6.46 µM | [3][4] |

| Fradimycin B | Antitumor | Colon Cancer (HCT-15) | IC₅₀ | 0.13 - 6.46 µM | [3][4] |

| Fradimycin A | Antitumor | Glioma (C6) | IC₅₀ | 0.13 - 6.46 µM | [3][4] |

| Fradimycin B | Antitumor | Glioma (C6) | IC₅₀ | 0.13 - 6.46 µM | [3][4] |

Putative Biosynthetic Pathway

While the complete biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature, a putative pathway can be proposed based on the well-characterized biosynthesis of other anthracycline antibiotics produced by Streptomyces species.[3][5][6][7] The biosynthesis is thought to involve a type II polyketide synthase (PKS) system for the formation of the anthracyclinone core, followed by tailoring enzymes that perform glycosylation and other modifications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IC50 - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines [frontiersin.org]

- 6. Metabolic engineering of Streptomyces peucetius for biosynthesis of N,N-dimethylated anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anthracycline biosynthesis in Streptomyces | Scholarly Publications [scholarlypublications.universiteitleiden.nl]

The Biosynthesis of Caprazamycin-Type Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caprazamycins are a class of potent liponucleoside antibiotics with significant activity against a range of bacteria, including the clinically important Mycobacterium tuberculosis. As inhibitors of the bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, they represent a promising class of compounds for the development of novel antibacterial agents. This technical guide provides an in-depth overview of the biosynthesis of caprazamycin-type antibiotics, detailing the genetic basis, enzymatic machinery, and precursor pathways involved in their production. The guide is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, medicinal chemistry, and drug development, providing the necessary information to understand, manipulate, and potentially engineer the production of these complex and valuable molecules.

The Caprazamycin Biosynthetic Gene Cluster

The genetic blueprint for caprazamycin biosynthesis is encoded within a dedicated gene cluster. First identified in the producing organism, Streptomyces sp. MK730-62F2, the caprazamycin (cpz) biosynthetic gene cluster spans approximately 42.3 kb and contains 23 open reading frames (ORFs).[1][2] These genes encode the enzymes responsible for the assembly of the core structure, tailoring modifications, as well as proteins involved in regulation, resistance, and export. Heterologous expression of this gene cluster in Streptomyces coelicolor M512 has been shown to result in the production of non-glycosylated caprazamycin derivatives, confirming the functionality of the cloned gene cluster.[1][2][3]

Table 1: Key Genes and Proposed Functions in the Caprazamycin Biosynthetic Gene Cluster

| Gene | Proposed Function | Reference(s) |

| cpz5 | 3-hydroxy-3-methylglutaryl-CoA synthase, involved in the biosynthesis of the 3-methylglutaryl moiety. | [4] |

| cpz10 | Non-heme α-ketoglutarate-dependent dioxygenase, likely involved in hydroxylation steps. | [5] |

| cpz15 | β-hydroxylase, proposed to convert uridine monophosphate to uridine 5'-aldehyde. | [5] |

| cpz21 | Acyltransferase, responsible for the attachment of the 3-methylglutaryl moiety. Inactivation of this gene leads to the accumulation of simplified liponucleosides. | [1][2] |

| cpz4 | PAPS-independent arylsulfate sulfotransferase, involved in a two-step sulfation mechanism. | [6] |

| cpz6 | Type III polyketide synthase, involved in the biosynthesis of triketide pyrones that serve as sulfate donors. | [6] |

| cpz8 | PAPS-dependent sulfotransferase, catalyzes the sulfation of triketide pyrones. | [6] |

| cpz31 | Glycosyltransferase, responsible for the attachment of the L-rhamnose moiety to the caprazamycin aglycone. | [7] |

| cpzDII-DVI | Genes located in a separate cluster responsible for the biosynthesis of dTDP-L-rhamnose, the precursor for the rhamnose moiety. | [7] |

The Biosynthetic Pathway

The biosynthesis of caprazamycins is a complex process involving the coordinated action of numerous enzymes to assemble the final liponucleoside structure. The pathway can be conceptually divided into several key stages: formation of the core nucleoside, assembly of the diazepanone ring, attachment of the lipid side chain, and final tailoring modifications.

Formation of the Core Liponucleoside Structure

The biosynthesis is proposed to start from uridine monophosphate (UMP). The enzyme Cpz15, a putative β-hydroxylase, is thought to convert UMP to uridine 5'-aldehyde.[5] This is followed by the incorporation of a glycine moiety and subsequent formation of the 5'-(β-O-aminoribosyl)-glycyluridine core.

Biosynthesis of the 3-Methylglutaryl Moiety

A unique feature of caprazamycins is the presence of a 3-methylglutaryl moiety. The biosynthesis of the precursor, 3-methylglutaryl-CoA, is supplied by two distinct pathways. One pathway is encoded within the caprazamycin gene cluster itself, involving the 3-hydroxy-3-methylglutaryl-CoA synthase Cpz5.[4] A second pathway originates from the primary metabolism of the host, specifically the leucine/isovalerate utilization (liu) pathway, which can also provide the 3-methylglutaryl-CoA precursor.[4]

Assembly and Tailoring Modifications

The acyltransferase Cpz21 is responsible for attaching the 3-methylglutaryl moiety to the core structure.[1][2] Further tailoring steps include a unique two-step sulfation mechanism. A type III polyketide synthase, Cpz6, produces triketide pyrones which are then sulfated by a PAPS-dependent sulfotransferase, Cpz8.[6] These sulfated pyrones act as sulfate donors for the PAPS-independent arylsulfate sulfotransferase, Cpz4, which sulfates the caprazamycin scaffold.[6] The final glycosylation step, the attachment of L-rhamnose, is catalyzed by the glycosyltransferase Cpz31.[7] The genes for L-rhamnose biosynthesis are not located within the main cpz cluster but are found elsewhere on the genome.[7]

Caption: Proposed biosynthetic pathway of caprazamycin-type antibiotics.

Regulation of Caprazamycin Biosynthesis

The production of caprazamycin is a tightly regulated process. Recent studies investigating the heterologous expression of the caprazamycin gene cluster in S. coelicolor M512 have identified host-derived regulatory proteins that influence antibiotic production. A TetR-family transcriptional regulator, Sco4385, and a Crp-like regulator, Sco3571, have been shown to bind to promoter regions within the caprazamycin gene cluster and modulate its expression.[5] Overexpression of Sco4385 increased caprazamycin production, suggesting it acts as a positive regulator.[5] The Crp-like regulator, Sco3571, is also proposed to enhance production, possibly by increasing the supply of precursor molecules.[5]

Caption: Proposed regulatory network influencing caprazamycin production.

Quantitative Data

The antibacterial activity of caprazamycins and their derivatives has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Table 2: Minimum Inhibitory Concentrations (MICs) of Caprazamycin Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference(s) |

| Palmitoyl caprazol | Mycobacterium smegmatis ATCC607 | 6.25 | [8] |

| Palmitoyl caprazol | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 - 12.5 | [8] |

| Palmitoyl caprazol | Vancomycin-resistant Enterococcus (VRE) | 3.13 - 12.5 | [8] |

| Caprazamycin derivatives | Replicating M. tuberculosis | 3.13 - 12.5 | [6] |

| Caprazamycin derivatives | Non-replicating M. tuberculosis | 6.25 - 12.5 | [6] |

| CPZEN-45 | Drug-susceptible M. tuberculosis | 1.56 | [6] |

| CPZEN-45 | Multidrug-resistant M. tuberculosis (MDR-TB) | 6.5 | [6] |

Experimental Protocols

The elucidation of the caprazamycin biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques. The following section outlines the general methodologies employed in these studies.

General Cultivation of Streptomyces

-

Streptomyces sp. MK730-62F2 and its derivatives are typically cultivated on standard media such as Tryptic Soy Broth (TSB) or solid agar plates.

-

For antibiotic production, cultures are often grown in liquid media for several days with shaking to ensure adequate aeration.

Genetic Manipulation of Streptomyces

The genetic manipulation of Streptomyces is essential for studying gene function. Gene knockout and heterologous expression are common techniques.

Protocol: Gene Knockout in Streptomyces using PCR-Targeting (Redirect Protocol)

This protocol is a generalized procedure based on established methods for Streptomyces.

-

Design of PCR Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the target gene and 20-nucleotide sequences for amplification of an antibiotic resistance cassette.

-

Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid containing the desired resistance marker (e.g., apramycin resistance).

-

Preparation of the Cosmid: Introduce a cosmid carrying the caprazamycin gene cluster into an E. coli strain expressing the λ-Red recombinase system (e.g., E. coli BW25113/pIJ790).

-

Electroporation and Recombination: Prepare electrocompetent E. coli cells containing the cosmid and electroporate the purified PCR product (the disruption cassette) into these cells. The λ-Red system will mediate homologous recombination, replacing the target gene with the resistance cassette.

-

Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR analysis and restriction digestion.

-

Transfer to Streptomyces: Introduce the modified cosmid into the desired Streptomyces strain (e.g., S. coelicolor M512) via protoplast transformation or intergeneric conjugation from E. coli.

-

Selection of Mutants: Select for Streptomyces exconjugants or transformants that have integrated the modified cosmid.

-

Analysis of Mutants: Confirm the gene knockout in Streptomyces by PCR and analyze the resulting phenotype, including the production of caprazamycin derivatives, by techniques such as HPLC and mass spectrometry.

Analysis of Caprazamycin Production

-

Extraction: Culture broths are typically extracted with an organic solvent such as n-butanol to isolate the lipophilic caprazamycin compounds.

-

Detection and Quantification: The extracted compounds are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for identification and quantification.

References

- 1. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 2. Identification and Manipulation of the Caprazamycin Gene Cluster Lead to New Simplified Liponucleoside Antibiotics and Give Insights into the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and manipulation of the caprazamycin gene cluster lead to new simplified liponucleoside antibiotics and give insights into the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 5. The TetR-like regulator Sco4385 and Crp-like regulator Sco3571 modulate heterologous production of antibiotics in Streptomyces coelicolor M512 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Capoamycin: A Technical Guide to its Inhibitory Effects on Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin, a natural product isolated from Streptomyces capoamus, and its analogues have demonstrated notable inhibitory effects against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of the current understanding of this compound's antibacterial activity, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study. The primary mode of action is believed to be the inhibition of bacterial two-component signal transduction systems through the targeting of histidine kinases, crucial for bacterial environmental sensing and adaptation. This document summarizes the available minimum inhibitory concentration (MIC) data, outlines key experimental methodologies for its evaluation, and presents visual representations of its mechanism and experimental workflows to support further research and development in the field of antibacterial drug discovery.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), presents a significant global health challenge. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. This compound and its related compounds represent a promising class of molecules with potent activity against these challenging bacteria. This guide serves as a comprehensive resource for researchers engaged in the study of this compound and its potential as a therapeutic agent.

Quantitative Inhibitory Data

The antibacterial efficacy of this compound and its analogues is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The available data for several Gram-positive bacteria are summarized below.

| Compound/Analogue | Bacterial Species | Strain(s) | MIC (µg/mL) |

| Fradimycin A & B, MK844-mF10 | Staphylococcus aureus | Not Specified | 2.0 - 6.0[1] |

| Palmitoyl Caprazol | Staphylococcus aureus | MRSA | 3.13 - 12.5 |

| N⁶'-desmethyl Palmitoyl Caprazol | Staphylococcus aureus | MRSA | 3.13 - 12.5 |

| Palmitoyl Caprazol | Enterococcus faecalis | VRE | 3.13 - 12.5 |

| N⁶'-desmethyl Palmitoyl Caprazol | Enterococcus faecalis | VRE | 3.13 - 12.5 |

Mechanism of Action: Inhibition of Two-Component Systems

This compound and its analogues are thought to exert their antibacterial effect by disrupting bacterial two-component signal transduction systems (TCS).[2][3] These systems are essential for bacteria to sense and respond to environmental changes, regulating processes such as virulence, nutrient uptake, and antibiotic resistance.

The key components of a TCS are a sensor histidine kinase (HK) and a cognate response regulator (RR). Upon sensing an external stimulus, the HK autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue on the RR, which in turn modulates the expression of target genes.

This compound-related compounds, such as MK844-mF10, have been shown to inhibit the activity of several histidine kinases, including Bacillus subtilis YycG and Streptococcus mutans VicK.[1] By inhibiting the autophosphorylation of the histidine kinase, this compound effectively blocks the entire downstream signaling cascade, leading to a loss of the bacterium's ability to adapt to its environment and ultimately inhibiting its growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control (bacterial suspension without antibiotic)

-

Negative control (broth only)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.

-

Incubate the plates at 37°C for 18-24 hours under aerobic conditions.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Cytotoxicity Assay

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

96-well tissue culture plates

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Positive control (e.g., a known cytotoxic agent)

-

Negative control (cells with vehicle only)

Procedure:

-

Seed the 96-well plates with the mammalian cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium and add to the respective wells.

-

Incubate the plates for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for another 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the negative control.

Experimental Workflow for Antibacterial Evaluation

The following diagram outlines a typical workflow for the discovery and initial evaluation of a novel antibacterial agent like this compound.

Conclusion

This compound and its analogues represent a promising class of antibacterial compounds with a mechanism of action that is distinct from many currently used antibiotics. Their ability to inhibit essential two-component signaling systems in Gram-positive bacteria makes them attractive candidates for further development. The data and protocols presented in this guide are intended to facilitate ongoing research efforts aimed at fully characterizing the therapeutic potential of this compound and overcoming the challenge of antibiotic resistance. Further studies are warranted to expand the known spectrum of activity, elucidate the precise molecular interactions with histidine kinases, and optimize the pharmacological properties of this important class of natural products.

References

Spectroscopic Analysis of Capoamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies used in the characterization of Capoamycin and its analogues. Due to the limited public availability of the complete raw spectroscopic data for this compound itself, this document utilizes data from the closely related and well-characterized analogue, Fradimycin A, to serve as a representative example for researchers in the field. The methodologies and data presentation formats provided herein are intended to be a valuable resource for the isolation and characterization of this compound-type compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a cornerstone technique for the determination of the elemental composition of a molecule. The HRESIMS data for Fradimycin A, a this compound analogue, is presented below. This data was instrumental in deducing its molecular formula.

Table 1: HRESIMS Data for Fradimycin A

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M + H]⁺ | 751.2658 | 751.2673 | C₃₉H₄₃O₁₅ |

| [M + Na]⁺ | 773.2478 | 773.2463 | C₃₉H₄₂NaO₁₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. The ¹H and ¹³C NMR data for Fradimycin A in DMSO-d₆ are summarized in the following tables. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 500 MHz)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 7.85 | s | |

| 4 | 7.95 | s | |

| 5 | 12.51 | s | |

| 6 | 7.60 | s | |

| 1'-ax | 1.85 | m | |

| 1'-eq | 2.20 | m | |

| 2' | 4.05 | m | |

| 3' | 5.25 | br s | |

| 4' | 3.80 | m | |

| 5' | 4.55 | m | |

| 6'-Me | 1.25 | d | 6.0 |

| 2'' | 6.20 | d | 15.0 |

| 3'' | 7.25 | dd | 15.0, 10.0 |

| 4'' | 6.50 | dd | 15.0, 10.0 |

| 5'' | 6.30 | m | |

| 6'' | 6.30 | m | |

| 7'' | 6.95 | m | |

| 8'' | 6.15 | m | |

| 9'' | 2.15 | m | |

| 10'' | 1.40 | m | |

| 11'' | 1.30 | m | |

| 12''-Me | 0.85 | t | 7.0 |

| OMe | 3.76 | s |

Table 3: ¹³C NMR Spectroscopic Data for Fradimycin A (DMSO-d₆, 125 MHz)

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 181.5 | 1' | 35.2 |

| 2 | 120.1 | 2' | 68.1 |

| 3 | 148.5 | 3' | 70.2 |

| 4 | 115.8 | 4' | 75.8 |

| 4a | 132.5 | 5' | 69.5 |

| 5 | 161.2 | 6'-Me | 17.8 |

| 5a | 110.1 | 1'' | 166.5 |

| 6 | 135.1 | 2'' | 121.5 |

| 6a | 130.5 | 3'' | 145.1 |

| 7 | 186.8 | 4'' | 130.2 |

| 8 | 155.9 | 5'' | 140.5 |

| 8a | 112.5 | 6'' | 132.8 |

| 9 | 138.2 | 7'' | 142.3 |

| 10 | 125.6 | 8'' | 128.9 |

| 11 | 128.7 | 9'' | 32.5 |

| 12 | 118.9 | 10'' | 28.7 |

| 12a | 133.8 | 11'' | 22.1 |

| 12b | 189.5 | 12'' | 13.9 |

| 3-Me | 20.5 | OMe | 53.1 |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for the reproducibility and verification of results. The following are generalized protocols for HRESIMS and NMR analysis of this compound-type natural products.

HRESIMS Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data are typically acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source.

-

Sample Preparation: A purified sample of the compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: An Agilent 6520 Q-TOF mass spectrometer (or equivalent) equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 100-2000. Key parameters such as capillary voltage, fragmentor voltage, and gas temperatures are optimized to achieve maximum signal intensity and resolution.

-

Data Analysis: The acquired data is processed using the manufacturer's software. The elemental composition of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻, etc.) is determined by comparing the measured accurate mass with the theoretical masses of possible elemental formulas.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For complete structural elucidation, a suite of 2D NMR experiments is typically required.

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, MeOD). Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00).

-

Instrumentation: A Bruker Avance 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is typically used for data acquisition.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Spectra are acquired with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired with a spectral width of approximately 220 ppm, using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

2D NMR Spectra Acquisition: To establish connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in stereochemical assignments.

-

-

Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts. The 1D and 2D spectra are then analyzed to assign all proton and carbon signals and to piece together the complete structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical relationships in 2D NMR-based structure elucidation.

Caption: Workflow for the isolation and structural elucidation of this compound.

Capoamycin: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capoamycin is a naturally occurring antibiotic belonging to the hydroxyanthraquinone class, first isolated from Streptomyces capoamus. This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development. This document summarizes key physicochemical data, outlines its biological activities with a focus on its potential as an antitumor agent, and provides detailed experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is a complex molecule with a characteristic structure composed of a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1] The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C35H38O10 | --INVALID-LINK-- |

| Molecular Weight | 618.7 g/mol | --INVALID-LINK-- |

| CAS Number | 97937-29-6 | --INVALID-LINK-- |

| IUPAC Name | [6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate | --INVALID-LINK-- |

| Appearance | Orange amorphous powder (for related compounds) | [1] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectral Data

Detailed spectral analysis is crucial for the structural elucidation and identification of this compound. While a complete set of spectra for this compound was not found in the public domain, data from closely related this compound-type antibiotics can provide valuable comparative information.[1]

1.1.1. Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of this compound and its analogs. For a related compound, fradimycin A (C39H42O15), the HRESIMS data showed an [M+H]+ ion at m/z 751.2673 and an [M+Na]+ ion at m/z 773.2463.[2]

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for elucidating the detailed chemical structure of this compound. Although specific NMR data for this compound is not available, the spectra of related compounds have been analyzed in CD3OD.[2] The data for these analogs reveal characteristic signals for the anthraquinone core, the deoxysugar moiety, and the polyene chain.

1.1.3. Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the this compound molecule. Expected characteristic absorption bands would include those for hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) of the polyene and aromatic systems.

Biological Activity

This compound and its related compounds have demonstrated a range of biological activities, most notably antimicrobial and antitumor effects.

Antimicrobial Activity

This compound has been reported to inhibit the growth of Gram-positive bacteria, as well as some yeasts and fungi.[1] Related this compound-type antibiotics have shown in vitro activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) ranging from 2.0 to 6.0 μg/mL.[1]

Antitumor Activity

This compound has been shown to induce the differentiation of mouse myeloid leukemia cells and prolong the survival of mice with Ehrlich ascites carcinoma.[1] Studies on this compound-type antibiotics have further demonstrated significant inhibition of cell growth in colon cancer and glioma cell lines, with IC50 values in the micromolar range (0.13 to 6.46 μM).[1]

2.2.1. Mechanism of Antitumor Action: Cell Cycle Arrest and Apoptosis

The antitumor activity of this compound-related compounds is linked to the induction of cell cycle arrest and apoptosis.[1] For instance, fradimycin B, a related antibiotic, was found to arrest the cell cycle at the G0/G1 phase and induce both apoptosis and necrosis in colon cancer and glioma cells.[1] This suggests that this compound may exert its antitumor effects through similar mechanisms, making it a compound of interest for further investigation in cancer research.

The following diagram illustrates a potential signaling pathway for this compound-induced apoptosis, based on the known mechanisms of related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and evaluation of this compound.

Isolation and Purification of this compound-type Antibiotics

The following is a general workflow for the isolation and purification of this compound-type antibiotics from Streptomyces fermentation broth.

Protocol:

-

Fermentation: Culture Streptomyces capoamus in a suitable production medium.

-

Extraction: After fermentation, centrifuge the broth to separate the mycelium and supernatant. Extract the supernatant and the mycelial cake with an appropriate organic solvent such as ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Further purify the active fractions using Sephadex LH-20 column chromatography.

-

Perform final purification by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Determination of Physicochemical Properties

3.2.1. Melting Point Determination

-

Sample Preparation: Ensure the purified this compound sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.

3.2.2. Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, chloroform, dimethyl sulfoxide).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Spectral Analysis

3.3.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., CD3OD, DMSO-d6) in an NMR tube.

-

Data Acquisition: Acquire 1H, 13C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

3.3.2. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain the accurate mass and fragmentation pattern.

3.3.3. IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of this compound or cast a thin film from a suitable solvent.

-

Analysis: Record the IR spectrum using an FTIR spectrometer.

Biological Assays

3.4.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

3.4.2. Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound at the desired concentration and time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Stain the fixed cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3.4.3. Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a promising natural product with demonstrated antimicrobial and antitumor activities. Its unique chemical structure and biological properties warrant further investigation for potential therapeutic applications. This technical guide provides a foundational understanding of this compound, summarizing its known characteristics and providing detailed protocols for its further study. The elucidation of its precise mechanism of action and the full characterization of its physicochemical properties will be crucial for its future development as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin and its structural analogs, such as dioxamycin, represent a promising class of benz[a]anthraquinone antibiotics with significant biological activities. Originally isolated from Streptomyces capoamus, this compound exhibits a complex chemical architecture composed of a modified benz[a]anthraquinone chromophore, a deoxysugar moiety, and a long-chain polyene acid.[1] These compounds have garnered considerable interest within the scientific community due to their potent antimicrobial and anticancer properties.

This technical guide provides a comprehensive overview of this compound and its related compounds, with a particular focus on dioxamycin and the fradimycin subgroup. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their chemical characteristics, biological activities, and underlying mechanisms of action. This document consolidates quantitative data, outlines detailed experimental protocols, and visualizes key biological pathways and experimental workflows to facilitate further research and development in this area.

Chemical Structures and Properties

This compound and its analogs share a common benz[a]anthraquinone core, with variations in their glycosylation patterns and the nature of the polyene acid side chain.

This compound: Isolated from Streptomyces capoamus, it is the parent compound of this family.[1]

Dioxamycin: First isolated from Streptomyces xantholiticus, and later from the marine bacterium Streptomyces cocklensis, dioxamycin is a close structural analog of this compound.[2] It is characterized as a benz[a]anthraquinone antibiotic and has been noted for its potential as a kinase inhibitor.[2]

Fradimycins: A subgroup of this compound-type antibiotics, including fradimycin A and B, were isolated from the marine-derived Streptomyces fradiae. These compounds have demonstrated both antibacterial and antitumor activities.

Biological Activity: Quantitative Data

The following tables summarize the reported in vitro biological activities of this compound and its related compounds against various microbial strains and cancer cell lines.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Compound | Organism | MIC (µg/mL) | Reference |

| Dioxamycin | Gram-positive bacteria | Not specified | [3] |

| Fradimycin A | Staphylococcus aureus | 2.0 - 6.0 | |

| Fradimycin B | Staphylococcus aureus | 2.0 - 6.0 | |

| MK844-mF10 | Staphylococcus aureus | 2.0 - 6.0 |

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dioxamycin | Various tumor cells | Not specified | Not specified | [3] |

| Fradimycin A | HCT-15 | Colon Cancer | 0.13 - 6.46 | |

| Fradimycin A | C6 | Glioma | 0.13 - 6.46 | |

| Fradimycin B | HCT-15 | Colon Cancer | 0.13 - 6.46 | |

| Fradimycin B | C6 | Glioma | 0.13 - 6.46 | |

| MK844-mF10 | HCT-15 | Colon Cancer | 0.13 - 6.46 | |

| MK844-mF10 | C6 | Glioma | 0.13 - 6.46 |

Mechanism of Action and Signaling Pathways

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of action for this compound and its analogs is not yet fully elucidated. However, their structural similarity to other quinone-containing antibiotics suggests potential interference with cellular respiration and DNA replication in susceptible bacteria.

Anticancer Mechanism of Action: Focus on Fradimycin B

Studies on fradimycin B have provided the most detailed insights into the anticancer mechanism of this compound class. Fradimycin B has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in colon cancer cells.[1]

The following diagram illustrates a hypothetical signaling pathway for fradimycin B-induced apoptosis, based on common apoptotic mechanisms.

Caption: Hypothetical signaling pathway of Fradimycin B.

Dioxamycin has been described as a kinase inhibitor, suggesting that its anticancer activity may stem from the inhibition of specific protein kinases involved in cancer cell proliferation and survival.[2] However, the precise kinase targets of dioxamycin have yet to be identified.

Biosynthesis

This compound and its related compounds are polyketides, a class of secondary metabolites produced by microorganisms, particularly Streptomyces. Their biosynthesis is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). While the specific biosynthetic gene clusters for this compound and dioxamycin have not been definitively identified, a general biosynthetic pathway can be proposed based on the well-established paradigms for Type I and Type II PKS systems.

The following diagram illustrates a generalized workflow for the biosynthesis of a polyketide like this compound.

Caption: Generalized polyketide biosynthesis workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its analogs.

Isolation and Purification of this compound-type Antibiotics

The following protocol is a generalized procedure based on methods for isolating natural products from Streptomyces.

-

Fermentation: Inoculate a suitable production medium with a high-yielding strain of Streptomyces (e.g., S. capoamus or S. fradiae). Incubate under optimal conditions (e.g., 28-30°C, 200-250 rpm) for 7-10 days.

-

Extraction: Separate the mycelial cake from the fermentation broth by centrifugation or filtration. Extract the mycelial cake with an organic solvent such as acetone or methanol. Extract the filtered broth with a water-immiscible organic solvent like ethyl acetate.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Chromatographic Purification:

-

Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent (e.g., methanol or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Perform final purification of the desired compounds using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

-

Structure Elucidation: Characterize the purified compounds using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: Grow the test microorganism in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).

-

Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Determination of IC50 by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT-15 colon cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze the DNA content and cell cycle distribution of cells treated with a test compound.

-

Cell Treatment: Treat the cancer cell line of interest with the test compound at its IC50 concentration for various time points (e.g., 3, 6, 12, 24 hours).[1]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, provide a visual representation of the key experimental protocols.

Caption: Isolation and purification workflow.

Caption: Cell-based assay workflow.

Conclusion and Future Directions

This compound, dioxamycin, and their related compounds represent a valuable class of natural products with demonstrated antimicrobial and anticancer potential. The information compiled in this technical guide provides a solid foundation for researchers interested in exploring these molecules further.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets of these compounds, particularly the specific kinases inhibited by dioxamycin, will be crucial for understanding their therapeutic potential and for rational drug design.

-

Biosynthesis: Identifying and characterizing the complete biosynthetic gene clusters for this compound and dioxamycin will open up opportunities for biosynthetic engineering to produce novel and more potent analogs.

-

In Vivo Efficacy: While in vitro data are promising, further studies are needed to evaluate the efficacy and safety of these compounds in preclinical animal models of infection and cancer.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR for this class of compounds will help to identify the key structural features responsible for their biological activity and guide the synthesis of optimized derivatives.

By addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and its related compounds for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Streptomyces capoamus | Type strain | DSM 40494, ATCC 19006, CBS 712.72, IFO 13411, ISP 5494, JCM 4253, JCM 4734, NBRC 13411, RIA 1372, BCRC 11860, CGMCC 4.1696, NRRL B-3632 | BacDiveID:15069 [bacdive.dsmz.de]

- 3. An updated catalogue of diverse type II polyketide synthase biosynthetic gene clusters captured from large-scale nucleotide databases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Capoamycin from Streptomyces Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capoamycin is a polyketide-derived antibiotic originally isolated from the soil bacterium Streptomyces capoamus.[1] It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties. Structurally, this compound features a modified benz[a]anthraquinone chromophore, a deoxysugar unit, and a long-chain polyene acid.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of this compound from Streptomyces culture, intended for researchers in natural product chemistry, microbiology, and drug discovery.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₃₈O₁₀ | PubChem |

| Molecular Weight | 618.7 g/mol | PubChem |

| Appearance | Orange amorphous powder | [4] |

Table 2: Representative Purification Summary for this compound

| Purification Step | Total Volume (mL) | Total Amount (mg) | Purity (%) | Step Yield (%) | Overall Yield (%) |

| Culture Broth Filtrate | 10,000 | 500 (estimated) | 5 | 100 | 100 |

| Acetone Extract | 1,000 | 425 | 8 | 85 | 85 |

| Diaion HP-20 Column | 200 | 300 | 25 | 70 | 59.5 |

| Silica Gel Chromatography | 50 | 150 | 60 | 50 | 29.8 |

| Preparative HPLC | 5 | 90 | >95 | 60 | 17.9 |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces capoamus for this compound Production

This protocol details the cultivation of Streptomyces capoamus for the production of this compound.

1. Media Preparation:

-

Seed Medium (per 1 L):

-

Glucose: 15 g

-

Glycerol: 15 g

-

Malt Extract: 15 g

-

Yeast Extract: 25 g

-

Casamino Acids: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.2 before autoclaving.

-

-

Production Medium (M3 Medium, per 1 L):

2. Inoculum Preparation:

-

Prepare a slant culture of Streptomyces capoamus on GYM Streptomyces Medium.

-

Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of spores or mycelia from the slant culture.

-

Incubate at 30°C for 48 hours on a rotary shaker at 180 rpm.

3. Production Fermentation:

-

Transfer the seed culture (8% v/v) to a 2 L flask containing 1 L of production medium.

-

Incubate at 30°C for 72 hours on a rotary shaker at 180 rpm.[2][3][5]

-

Monitor the production of this compound by analytical HPLC or bioassay against a susceptible organism (e.g., Bacillus subtilis).

Protocol 2: Extraction of this compound from Culture Broth

This protocol describes the extraction of this compound from the fermentation broth.

-

Harvest the culture broth and separate the mycelia from the supernatant by centrifugation at 8,000 rpm for 20 minutes.

-

Extract the mycelial cake with an equal volume of acetone three times with vigorous shaking.

-

Combine the acetone extracts and evaporate the acetone under reduced pressure using a rotary evaporator.

-

The resulting aqueous residue contains the crude this compound extract.

Protocol 3: Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound.

1. Diaion HP-20 Column Chromatography:

-

Pack a column with Diaion HP-20 resin and equilibrate with deionized water.

-

Load the crude aqueous extract onto the column.

-

Wash the column with deionized water to remove polar impurities.

-

Elute the this compound-containing fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and analyze by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

-

Pool the positive fractions and evaporate the solvent under reduced pressure.

2. Silica Gel Column Chromatography:

-

Pack a silica gel column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

-

Dissolve the semi-purified extract from the previous step in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity.

-

Collect and analyze fractions as described above.

-

Pool the fractions containing pure or nearly pure this compound and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Dissolve the enriched this compound fraction in a suitable solvent (e.g., methanol).

-

Purify the sample using a preparative reverse-phase C18 HPLC column.

-

Suggested HPLC Parameters:

-

Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 40% to 90% B over 30 minutes.

-

Flow Rate: 10 mL/min

-

Detection: UV at 280 nm

-

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Confirm the identity and purity of the final product by analytical HPLC, mass spectrometry, and NMR.

Visualizations

Caption: Overall workflow for the isolation and purification of this compound.

Caption: Logical relationship of inputs, processes, and outputs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. New this compound-Type Antibiotics and Polyene Acids from Marine Streptomyces fradiae PTZ0025 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New this compound-type antibiotics and polyene acids from marine Streptomyces fradiae PTZ0025 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Capoamycin

Introduction